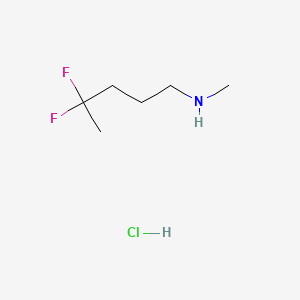
(4,4-Difluoropentyl)(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluoropentyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClF2N and a molecular weight of 173.6 g/mol. This compound is characterized by the presence of a difluoropentyl group attached to a methylamine moiety, forming a hydrochloride salt. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Preparation Methods
The synthesis of (4,4-Difluoropentyl)(methyl)amine hydrochloride typically involves the reaction of 4,4-difluoropentyl halides with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
(4,4-Difluoropentyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation and Alkylation: The amine group can react with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.
Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,4-Difluoropentyl)(methyl)amine hydrochloride is utilized in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and drug development.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems
Mechanism of Action
The mechanism of action of (4,4-Difluoropentyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(4,4-Difluoropentyl)(methyl)amine hydrochloride can be compared with other similar compounds, such as bis(4,4-difluoropentyl)amine hydrochloride. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, bis(4,4-difluoropentyl)amine hydrochloride has a different molecular weight and may exhibit distinct reactivity and biological effects .
Similar Compounds
Bis(4,4-difluoropentyl)amine hydrochloride: Another fluorinated amine compound with similar applications in research and synthesis.
4,4-Difluoropentylamine: A related compound without the methyl group, used in various chemical reactions and studies.
Properties
Molecular Formula |
C6H14ClF2N |
|---|---|
Molecular Weight |
173.63 g/mol |
IUPAC Name |
4,4-difluoro-N-methylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-6(7,8)4-3-5-9-2;/h9H,3-5H2,1-2H3;1H |
InChI Key |
FMKPCCMWNYFHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


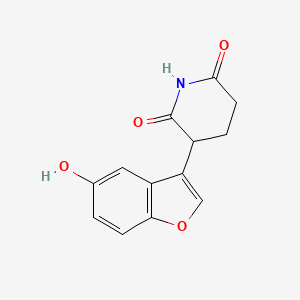
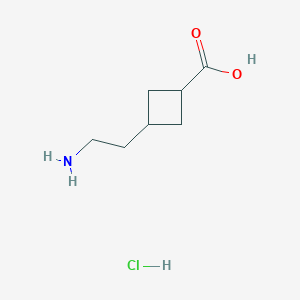
![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
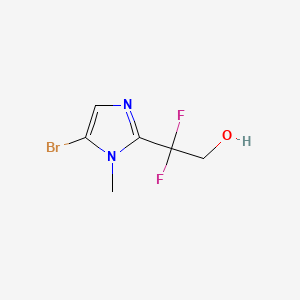
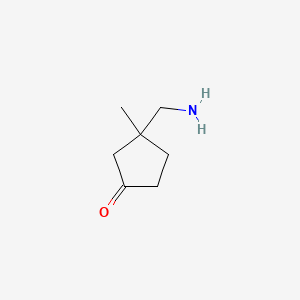
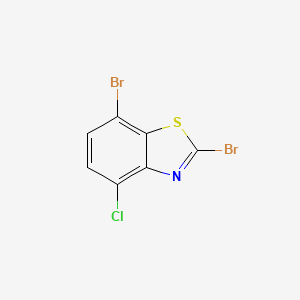
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
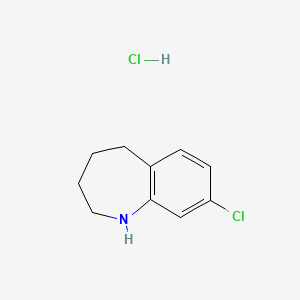
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)

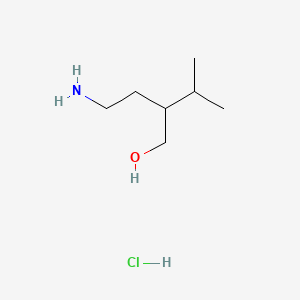
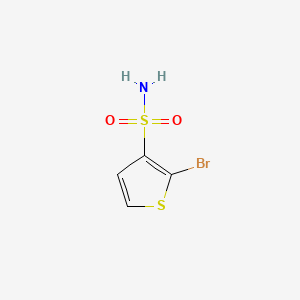
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
